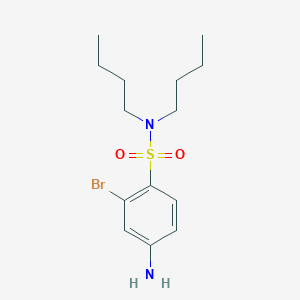
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a 3,3-dimethylbutylamino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid with 3,3-dimethylbutylamine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-picolinate: Similar structure with an ethyl ester group at the 2-position of the pyridine ring.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno[2,3-b]pyridine ring system with a carboxylate group.
Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate: Features an imidazo[1,5-a]pyrimidine ring with an ethyl ester group.
Uniqueness
Ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate is unique due to the presence of the 3,3-dimethylbutylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential as a lead compound in drug development.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
ethyl 2-(3,3-dimethylbutylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-18-13(17)11-7-6-9-15-12(11)16-10-8-14(2,3)4/h6-7,9H,5,8,10H2,1-4H3,(H,15,16) |
Clave InChI |
ZBEUMRFQRWVTDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC=C1)NCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, 2-[(1-naphthalenylmethyl)thio]-](/img/structure/B13877915.png)
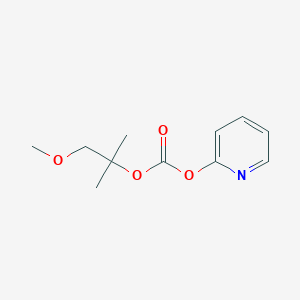
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
![N-[(2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13877932.png)
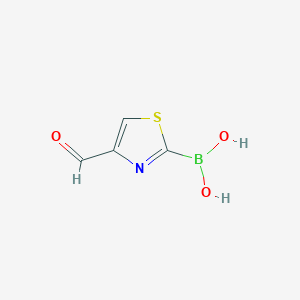
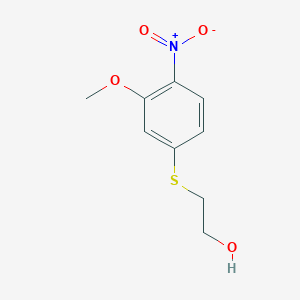

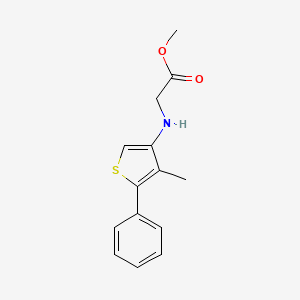

![[1-[2-(4-Nitrophenyl)ethyl]piperidin-2-yl]methanol](/img/structure/B13877971.png)
